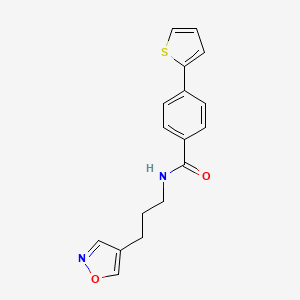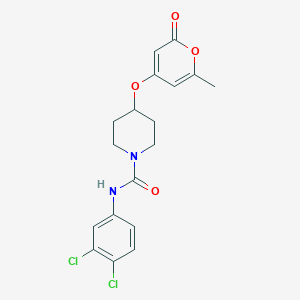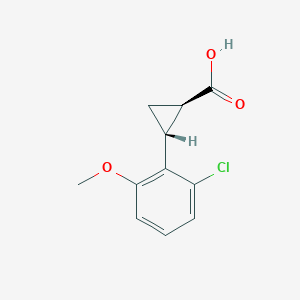
1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A study on Ni(II) complexes constructed from quinazoline-type ligands involved the synthesis of mono- and dinuclear Ni(II) complexes, demonstrating the versatility of quinazoline derivatives in forming complex structures with potential antimicrobial applications. The complexes were characterized through spectroscopy and X-ray crystallography, highlighting the structural diversity achievable with quinazoline frameworks (Chai et al., 2017).
Antimicrobial Studies
Quinazoline derivatives have been explored for their antimicrobial properties . The synthesis of 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones and their intermediates suggested potential antithyroidal, antitubercular, and antifungal properties, showcasing the biomedical relevance of these compounds (Orth & Jones, 1961).
Corrosion Inhibition
A study on quinazoline Schiff base compounds revealed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. The investigation demonstrated the compounds' adsorption on mild steel surfaces, highlighting their potential industrial applications in protecting metals from corrosion (Khan et al., 2017).
Potential Against SARS-CoV-2
A novel ambroxol-derived tetrahydroquinazoline showed potency against SARS-CoV-2 proteins, illustrating the therapeutic potential of quinazoline derivatives in viral infections. The study emphasized the compound's optical properties and its activity against SARS-CoV-2 proteins through molecular docking, indicating its promise as an antiviral agent (Krysantieva et al., 2023).
Green Chemistry
The direct, efficient, solvent-free synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines showcased a sustainable approach to synthesizing these compounds, emphasizing the importance of green chemistry principles in chemical synthesis (Correa et al., 2002).
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-4-[(3-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-9-8-19-15-7-2-1-6-14(15)16(18-17(19)22)25-11-12-4-3-5-13(10-12)20(23)24/h3-5,10,21H,1-2,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUSCADZPHXALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2757803.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2757805.png)


![N-(2-chlorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2757808.png)
![N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2757809.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide](/img/structure/B2757813.png)
![4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2757816.png)
![4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2757820.png)
![2-[(Oxan-2-yl)methoxy]pyridine](/img/structure/B2757821.png)
![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2757822.png)

![ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2757825.png)
